molecular formula C17H33N3O2 B13157881 Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate

Cat. No.: B13157881
M. Wt: 311.5 g/mol
InChI Key: MKUPGBYKNSHDEW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where a halogenated azepane reacts with the piperidine derivative.

    Protection of the Carboxylate Group: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the azepane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can modify the azepane or piperidine rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The aminomethyl and azepane groups can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the azepane ring, making it less complex but potentially easier to synthesize.

    4-(Aminomethyl)-4-(azepan-1-yl)piperidine: Similar structure but without the tert-butyl protection, which may affect its stability and reactivity.

    Tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may reduce its versatility in chemical reactions.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is unique due to the combination of the piperidine and azepane rings with the aminomethyl group

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C17H33N3O2
  • Molecular Weight : 311.46282 g/mol
  • CAS Number : 871115-32-1

The compound features a piperidine core with an azepane substituent and a tert-butyl carboxylate group, which contributes to its unique biological profile.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

  • Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including muscarinic acetylcholine receptors, which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer’s disease .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition enhances cholinergic signaling, which is beneficial in treating cognitive deficits .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests its potential as a neuroprotective agent. By increasing acetylcholine levels in the synaptic cleft, it may improve cognitive function and provide symptomatic relief in Alzheimer’s disease models .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of the compound on FaDu hypopharyngeal cancer cells, it was found that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like bleomycin, indicating its potential as an effective anticancer agent .

Study 2: Neuroprotective Action

A separate investigation into the neuroprotective properties revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests that it may mitigate neuronal damage through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveInhibits AChE; increases acetylcholine levels
Enzyme InhibitionDual inhibition of AChE and BuChE

Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(azepan-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-16(2,3)22-15(21)19-12-8-17(14-18,9-13-19)20-10-6-4-5-7-11-20/h4-14,18H2,1-3H3

InChI Key

MKUPGBYKNSHDEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCCCC2

Origin of Product

United States

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